molecular formula C17H29N3O B11188561 2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one

2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one

Cat. No.: B11188561
M. Wt: 291.4 g/mol
InChI Key: HOYPJGAKAMQEDI-UHFFFAOYSA-N
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Description

2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a piperidine ring substituted with methyl groups and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by the cyclization of appropriate precursors, such as 3,5-dimethylpiperidine, under controlled conditions.

    Introduction of the Pyrimidinone Core: The pyrimidinone core is introduced through a series of condensation reactions involving suitable starting materials, such as 6-methyl-5-pentylpyrimidine.

    Final Assembly: The final compound is obtained by coupling the piperidine ring with the pyrimidinone core using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylpiperidin-1-yl)-6-methylpyrimidin-4(3H)-one: Similar structure but lacks the pentyl group.

    2-(3,5-dimethylpiperidin-1-yl)-5-pentylpyrimidin-4(3H)-one: Similar structure but lacks the methyl group on the pyrimidine ring.

Uniqueness

2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H29N3O

Molecular Weight

291.4 g/mol

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-4-methyl-5-pentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H29N3O/c1-5-6-7-8-15-14(4)18-17(19-16(15)21)20-10-12(2)9-13(3)11-20/h12-13H,5-11H2,1-4H3,(H,18,19,21)

InChI Key

HOYPJGAKAMQEDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)N2CC(CC(C2)C)C)C

Origin of Product

United States

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